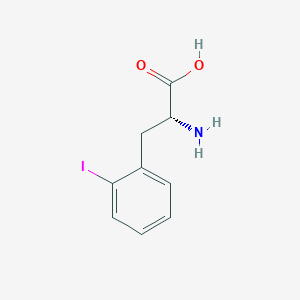

2-Iodo-D-Phenylalanine

概要

説明

2-Iodo-D-Phenylalanine is an iodinated derivative of the amino acid phenylalanine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, 2-Iodo-L-Phenylalanine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-D-Phenylalanine typically involves the iodination of D-Phenylalanine. One common method is the use of iodine and a suitable oxidizing agent, such as sodium iodide (NaI) and hydrogen peroxide (H2O2), in an aqueous medium. The reaction is carried out under mild conditions to ensure the selective iodination at the para position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

化学反応の分析

Radioiodination via Isotopic Exchange

2-Iodo-D-phenylalanine undergoes isotopic exchange with <sup>123</sup>I or <sup>125</sup>I for radiopharmaceutical applications:

-

Labeling Efficiency : Specific activities of 65 GBq/mmol (<sup>123</sup>I) and 11 GBq/mmol (<sup>125</sup>I) .

-

Quality Control :

| Isotope | Reaction Conditions | Yield |

|---|---|---|

| <sup>123</sup>I | 222 MBq, 60 min at 100°C | 65 GBq/mmol |

| <sup>125</sup>I | 37 MBq, 60 min at 100°C | 11 GBq/mmol |

This reaction is pH-sensitive, requiring precise buffering to avoid decomposition .

In Vivo Stability and Deiodination Resistance

In biological systems, this compound demonstrates remarkable stability :

-

Blood Analysis : Only 4.8% free iodide detected after 90 minutes in murine models .

-

Metabolites : No secondary metabolites observed under physiological conditions .

| Stability Metric | Value | Method |

|---|---|---|

| Free Iodide (90 min) | 4.8% | HPLC |

| Deiodination Rate | Negligible |

This stability is attributed to the ortho-iodo substitution , which sterically hinders enzymatic dehalogenation .

Competitive Binding in LAT1 Transport Systems

While primarily a biochemical interaction, the selective uptake of this compound by LAT1 transporters involves competitive displacement:

-

LAT1 Affinity : Inhibits l-[<sup>14</sup>C]leucine uptake 2.3× more effectively than unmodified phenylalanine .

-

Displacement by L-Phenylalanine : 9.6% reduction in tumor uptake observed in vivo .

| Parameter | Effect on LAT1 Activity | Source |

|---|---|---|

| Inhibition Constant (K<sub>i</sub>) | 28 µM | |

| Tumor Uptake Reduction | 9.6% (post L-phenylalanine administration) |

Comparative Reactivity with Halogenated Analogs

The position and size of halogen substituents influence reactivity:

-

Ortho-Substitution (2-Iodo) : Enhances LAT1 selectivity and metabolic stability compared to 3- or 4-iodo analogs .

-

Halogen Size Trend : Larger halogens (I > Br > Cl > F) improve LAT1 inhibition efficacy .

| Halogen Position | LAT1 Inhibition Efficacy (vs. Phe) | LAT2 Interaction |

|---|---|---|

| 2-Iodo | 2.3× | Unchanged |

| 3-Iodo | 1.8× | Increased |

科学的研究の応用

2-Iodo-D-Phenylalanine has several important applications in scientific research:

Diagnostic Imaging: It is used as a radiolabeled tracer in Single Photon Emission Computed Tomography (SPECT) for tumor imaging.

Cancer Research: The compound’s ability to selectively accumulate in tumor cells is exploited in studies aimed at understanding tumor metabolism and developing targeted therapies.

Biological Studies: It is used to study amino acid transport mechanisms and protein synthesis in various biological systems.

Pharmaceutical Development: The compound serves as a precursor for the synthesis of novel therapeutic agents and diagnostic tools.

作用機序

The mechanism of action of 2-Iodo-D-Phenylalanine involves its transport into cells via the L-type amino acid transporter 1 (LAT1). Once inside the cell, it can be incorporated into proteins or metabolized, leading to its accumulation in rapidly proliferating tumor cells. This selective uptake is the basis for its use in diagnostic imaging and cancer research .

類似化合物との比較

2-Iodo-L-Phenylalanine: The enantiomer of 2-Iodo-D-Phenylalanine, also used in diagnostic imaging.

4-Iodo-D-Phenylalanine: Another iodinated derivative with similar applications but different positional isomerism.

2-Iodo-L-Tyrosine: An iodinated derivative of tyrosine, used in similar diagnostic applications.

Uniqueness: this compound is unique due to its specific stereochemistry, which affects its transport and metabolism in biological systems. Its faster clearance and higher tumor contrast compared to its L-isomer make it particularly valuable for certain diagnostic applications .

生物活性

2-Iodo-D-Phenylalanine (2-Iodo-D-Phe) is an amino acid analog that has garnered attention for its potential applications in cancer diagnostics and treatment. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

This compound is a derivative of phenylalanine, where an iodine atom is substituted at the second position of the benzene ring. This modification enhances its affinity for specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). Studies indicate that the introduction of the iodine atom significantly increases the compound's ability to be transported into cells, which is crucial for its application in tumor imaging and therapy .

In Vitro Studies

In vitro experiments have demonstrated that 2-Iodo-D-Phe is effectively taken up by various tumor cell lines through LAT1. This uptake is essential for its role as a diagnostic agent in single-photon emission computed tomography (SPECT). The biodistribution studies revealed that both 2-Iodo-L-Phe and 2-Iodo-D-Phe exhibit similar high uptake in tumors, with rapid clearance from the bloodstream and kidneys .

In Vivo Studies

In vivo studies using athymic mice bearing tumors showed that 2-Iodo-D-Phe has a faster blood clearance rate compared to its L-isomer. This characteristic allows for improved imaging quality due to reduced background noise from non-target tissues. The faster distribution to peripheral compartments also suggests that 2-Iodo-D-Phe could be advantageous in therapeutic settings where rapid targeting of tumor tissues is required .

Pharmacokinetic Profile

The pharmacokinetic properties of 2-Iodo-D-Phe have been characterized through various studies. The compound shows a two-compartment model behavior with significant differences noted between its D- and L-isomers. The D-isomer's quicker clearance and distribution may enhance its effectiveness as a tracer in dynamic imaging applications .

Table: Comparative Pharmacokinetics of this compound vs. 2-Iodo-L-Phenylalanine

| Parameter | This compound | 2-Iodo-L-Phenylalanine |

|---|---|---|

| Blood Clearance Rate | Faster | Slower |

| Tumor Uptake | High | High |

| Renal Clearance | High | High |

| Biodistribution Characteristics | Similar | Similar |

Case Studies and Clinical Implications

Recent research has explored the application of 2-Iodo-D-Phe in clinical settings, particularly in oncology. For instance, a study highlighted its potential as a non-invasive diagnostic tool for assessing tumor metabolism and viability. By leveraging its selective uptake in tumors, clinicians can gain insights into tumor heterogeneity and treatment responses .

Moreover, due to its favorable pharmacokinetic profile, there is ongoing research into utilizing 2-Iodo-D-Phe as a therapeutic agent. The ability to modify this compound further could lead to enhanced specificity for tumor types or improved therapeutic indices when used in combination with other treatments .

特性

IUPAC Name |

(2R)-2-amino-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGLPBXYBDDM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648048 | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736184-44-4 | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。